N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
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Description
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C17H17F3N2O2S and its molecular weight is 370.39. The purity is usually 95%.
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Scientific Research Applications
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions represent a significant area of application for complex organic compounds, including oxalamides. Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation with less reactive (hetero)aryl chlorides. This catalytic system is well-suited for a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, yielding good to excellent results. It also facilitates the arylation of lactams and oxazolidinones, achieving intramolecular cross-coupling products (Subhadip De, Junli Yin, D. Ma, 2017).
Synthesis of Di- and Mono-oxalamides
A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides from (3-(2-nitrophenyl)oxiran-2-yl)(aryl)methanones, providing a new and efficient route for producing both anthranilic acid derivatives and oxalamides. The process is operationally simple and yields high results, offering a valuable strategy for synthesizing these compounds (V. Mamedov, V. L. Mamedova, G. Z. Khikmatova, et al., 2016).
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S/c1-16(2,11-7-8-25-9-11)10-21-14(23)15(24)22-13-6-4-3-5-12(13)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVBVXYCHBCIKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C(=O)NC1=CC=CC=C1C(F)(F)F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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